N4-Propanoylcytidine
Overview
Description
N4-Propanoylcytidine is a nucleoside derivative, specifically a modified form of cytidine. It is characterized by the addition of a propanoyl group at the N4 position of the cytidine molecule. This compound is known for its stability and is typically found as a white crystalline solid. This compound has garnered interest in biochemical research, particularly in studies involving nucleoside modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Propanoylcytidine generally involves the chemical modification of cytidine. One common method includes the acylation of cytidine with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
N4-Propanoylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually carried out in alcohol solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a catalyst or a base to proceed efficiently.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the removal of the propanoyl group.
Substitution: Substituted nucleosides with different functional groups replacing the propanoyl group.
Scientific Research Applications
N4-Propanoylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in nucleic acid modifications and interactions with enzymes.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses such as respiratory syncytial virus, influenza virus, and hepatitis C virus.
Industry: Utilized in the production of modified nucleosides for pharmaceutical applications
Mechanism of Action
N4-Propanoylcytidine exerts its effects primarily through its incorporation into nucleic acids. The propanoyl group at the N4 position can influence the stability and function of RNA and DNA molecules. This modification can affect the binding of nucleic acids to proteins and other molecules, thereby altering various biological processes. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the synthesis of viral RNA .
Comparison with Similar Compounds
Similar Compounds
N4-Hydroxycytidine: Another modified nucleoside with a hydroxyl group at the N4 position.
N4-Acetylcytidine: Features an acetyl group at the N4 position, similar to N4-Propanoylcytidine but with a different acyl group.
N4-Benzoylcytidine: Contains a benzoyl group at the N4 position, offering different chemical properties and applications.
Uniqueness
This compound is unique due to its specific propanoyl modification, which imparts distinct chemical and biological properties. This modification enhances its stability and makes it a valuable tool in biochemical research, particularly in studies involving nucleoside modifications and antiviral activity .
Properties
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBHRAPGFJCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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